Axitinib-N-β-D-glucuronide
Description
Contextualization of Axitinib-N-β-D-Glucuronide as a Significant Metabolite of Axitinib (B1684631)
Axitinib undergoes extensive metabolism in the liver, primarily orchestrated by cytochrome P450 (CYP) enzymes, particularly CYP3A4/5, with minor contributions from CYP1A2 and CYP2C19. nih.govtga.gov.audrugbank.com Alongside these oxidative pathways, a significant route of metabolism is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) 1A1. nih.govtga.gov.aunih.gov This process leads to the formation of this compound (M7), which has been identified as a major circulating metabolite in human plasma. nih.govscispace.comresearchgate.net
In human plasma, this compound is the most predominant radioactive component, accounting for 50% of the circulating radioactivity following the administration of a radiolabeled dose of axitinib. tga.gov.aupfizermedicalinformation.comeuropa.eu This is significantly higher than the parent drug, axitinib, and its other major metabolite, axitinib sulfoxide (B87167) (M12), which each represent approximately 20% of the circulating radioactivity. pfizermedicalinformation.comeuropa.eu Despite its high concentration in plasma, this compound is considered pharmacologically inactive, with an in vitro potency against VEGFR-2 that is approximately 8000-fold less than that of axitinib. tga.gov.aupfizermedicalinformation.comeuropa.eu
Principles and Significance of Glucuronidation in Xenobiotic Biotransformation
Glucuronidation is a crucial Phase II metabolic pathway responsible for the biotransformation of a wide array of foreign compounds (xenobiotics), including drugs, as well as endogenous substances. uef.fimhmedical.com This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.fimuni.cz The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine and kidneys. uef.finih.gov
The primary function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic compounds, thereby facilitating their excretion from the body, typically via urine or bile. mhmedical.communi.czmsdmanuals.com By converting compounds into more polar and readily excretable glucuronide conjugates, this pathway generally serves as a detoxification mechanism, often terminating the pharmacological activity of the parent compound. uef.fimhmedical.comresearchgate.net The formation of this compound is a classic example of this process, where the addition of the glucuronic acid group to the axitinib molecule significantly alters its physicochemical properties.
Overview of Research Trajectories Pertaining to this compound
Research concerning this compound has largely focused on its identification, characterization, and quantification as part of the broader investigation into axitinib's metabolism and pharmacokinetics. Initial studies using radiolabeled axitinib in humans were crucial in establishing it as the major circulating metabolite. tga.gov.aunih.gov
Subsequent in vitro studies have aimed to pinpoint the specific enzymes responsible for its formation. Phenotyping experiments using human liver microsomes and recombinant UGT enzymes have definitively identified UGT1A1 as the primary catalyst for axitinib N-glucuronidation. nih.govurotoday.com These studies also explored the kinetics of this reaction, determining key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.govurotoday.com
Further research has also investigated the potential for drug-drug interactions involving the glucuronidation pathway. While axitinib itself does not significantly inhibit UGT1A1 at therapeutic concentrations, the potential for other drugs to inhibit or induce UGT1A1 and thereby alter axitinib's metabolism remains an area of clinical interest. nih.govpfizermedicalinformation.comeuropa.eu The impact of genetic variations (polymorphisms) in the UGT1A1 gene on axitinib clearance has also been a subject of investigation, although population pharmacokinetic analyses have not found a clinically relevant effect of UGT1A1 genotype on axitinib clearance. nih.goveuropa.euguidetopharmacology.org
Data on Axitinib Metabolism and this compound
The following tables summarize key data from research on axitinib metabolism, with a focus on this compound (M7).
Table 1: Major Circulating Components of Axitinib and its Metabolites in Human Plasma
| Component | Percentage of Radioactivity in Plasma | Pharmacological Activity |
|---|---|---|
| This compound (M7) | 50% | Inactive (≥8000-fold less potent than axitinib) tga.gov.aueuropa.eu |
| Axitinib (Parent Drug) | ~20% | Active |
| Axitinib Sulfoxide (M12) | ~20% | Inactive (≥400-fold less potent than axitinib) tga.gov.aunih.gov |
Data sourced from human studies following administration of radiolabeled axitinib. tga.gov.aupfizermedicalinformation.comeuropa.eu
Table 2: Enzymes Involved in Axitinib Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Secondary/Minor Enzymes | Metabolite Formed (Example) |
|---|---|---|---|
| Oxidation | CYP3A4/5 | CYP1A2, CYP2C19 | Axitinib Sulfoxide (M12) |
| Glucuronidation | UGT1A1 | UGT1A3, UGT1A9, UGT1A4 | This compound (M7) |
Data from in vitro studies with human liver microsomes and recombinant enzymes. nih.govdrugbank.comnih.govurotoday.com
Table 3: Kinetic Parameters for this compound (M7) Formation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg) |
|---|---|---|
| Human Liver Microsomes (HLM) | 2.7 | 8.9 |
| Recombinant UGT1A1 (rUGT1A1) | 0.75 | 8.3 |
Km (Michaelis-Menten constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) represents the maximum rate of the reaction. nih.govurotoday.com
Properties
Molecular Formula |
C₂₈H₂₆N₄O₇S |
|---|---|
Molecular Weight |
562.59 |
Origin of Product |
United States |
Enzymatic Biotransformation and Formation Mechanisms of Axitinib N β D Glucuronide
Identification of Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation of Axitinib (B1684631)
Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion. In the case of Axitinib, this process occurs at a nitrogen atom, resulting in an N-glucuronide. Extensive in vitro studies have been conducted to identify the specific UGT enzymes responsible for this conjugation.
While UGT1A1 is the main catalyst, other UGT isoforms also contribute to the glucuronidation of Axitinib, albeit to a lesser extent. Studies have identified minor contributions from UGT1A3, UGT1A4, and UGT1A9. The involvement of multiple UGT enzymes highlights the complexity of Axitinib's metabolic profile. The contribution of these secondary isoforms ensures that metabolic clearance can proceed even if the primary enzyme, UGT1A1, is impaired or saturated.
Quantitative Kinetic Characterization of Axitinib N-Glucuronidation
To understand the efficiency and capacity of the N-glucuronidation pathway, researchers have characterized its enzyme kinetics. These studies provide quantitative measures of the enzyme's affinity for the substrate (Axitinib) and its maximum rate of reaction.
The formation of Axitinib-N-β-D-glucuronide has been shown to follow Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined in various in vitro systems. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km suggests a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Kinetic parameters for Axitinib N-glucuronidation were determined in pooled human liver microsomes (HLM) and using recombinant UGT1A1 (rUGT1A1). The data show a high affinity (low Km) of the UGT1A1 enzyme for Axitinib.
| Enzyme Source | Km (µM) | Vmax (pmol·min⁻¹·mg⁻¹) |
|---|---|---|
| Human Liver Microsomes (HLM) | 2.7 | 8.9 |
| Recombinant UGT1A1 (rUGT1A1) | 0.75 | 8.3 |
While many drug-metabolizing enzymes follow the classic Michaelis-Menten model, some exhibit atypical kinetics such as autoactivation (sigmoidal kinetics), substrate inhibition, or heteroactivation, often indicating the presence of multiple binding sites on the enzyme. However, the available in vitro data for Axitinib N-glucuronidation by UGT1A1 and in human liver microsomes are well-described by the standard Michaelis-Menten model. There is currently no published evidence to suggest that the formation of this compound exhibits atypical enzyme kinetics.
Influence of Genetic Polymorphisms in UGT1A1 on Axitinib N-Glucuronidation in Preclinical Contexts
The gene encoding the UGT1A1 enzyme is highly polymorphic, meaning there are common variations in the DNA sequence among individuals. These genetic polymorphisms can lead to reduced or deficient enzyme activity, which in turn affects the metabolism of drugs that are substrates for UGT1A1.
Several studies have established a significant association between UGT1A1 genetic polymorphisms and the pharmacokinetics of Axitinib. The most studied variant is UGT1A128, which involves a different number of thymine-adenine (TA) repeats in the gene's promoter region. The wild-type allele (1) has six TA repeats, whereas the 28 allele has seven. This additional repeat impairs gene transcription, leading to reduced UGT1A1 enzyme expression and activity. Other variants, such as UGT1A16, also result in decreased enzyme function.
Individuals are often categorized based on their UGT1A1 genotype:
Extensive Metabolizers: Individuals with two wild-type alleles (e.g., 1/1).
Intermediate Metabolizers: Individuals with one reduced-function allele (e.g., 1/28).
Poor Metabolizers: Individuals with two reduced-function alleles (e.g., 28/28, 6/28, 6/6).
In the context of Axitinib, "poor metabolizers" exhibit a decreased capacity to form this compound. This reduced metabolic clearance leads to significantly higher plasma concentrations of the parent drug, Axitinib. One study found that the trough plasma concentration (C₀) and the area under the curve (AUC) of Axitinib were approximately three-fold and two-fold higher, respectively, in patients classified as UGT1A1 poor metabolizers compared to extensive metabolizers. This demonstrates that genetic variation in UGT1A1 is a critical determinant of Axitinib exposure, directly linked to the efficiency of the N-glucuronidation pathway.
| UGT1A1 Metabolizer Group | Genotypes | Mean Axitinib Trough Level (C₀) (ng/mL) | Mean Axitinib Area Under the Curve (AUC₀₋₁₂) (ng·h/mL) |
|---|---|---|---|
| Extensive Metabolizers (n=36) | 1/1, 1/6, 1/28 | 7.8 | 217.1 |
| Poor Metabolizers (n=10) | 6/6, 6/28, 28/28 | 23.6 | 441.3 |
Comparative Analysis of N-Glucuronidation Versus Other Metabolic Pathways of Axitinib (e.g., Sulfoxidation, Oxidation)
The metabolic clearance of axitinib is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. guidetopharmacology.orgpatsnap.com While several routes contribute to its biotransformation, the main pathways are oxidation, sulfoxidation, and N-glucuronidation. nih.govresearchgate.net In vitro studies have identified a sulfoxide (B87167) product (M12) and an N-glucuronide conjugate (M7) as the most abundant metabolites. nih.govnih.gov These major metabolites found in human plasma are considered to be pharmacologically inactive. nih.gov
Axitinib's primary route of clearance is metabolism, with the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP3A5, playing the most significant role. guidetopharmacology.orgnih.govnih.gov Lesser contributions to its oxidative metabolism come from CYP1A2 and CYP2C19. nih.govnih.gov Alongside these Phase I oxidative reactions, a key Phase II conjugation reaction is N-glucuronidation, facilitated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov
The formation of this compound is primarily catalyzed by the enzyme UGT1A1. guidetopharmacology.orgnih.gov Research has confirmed this through experiments using chemical inhibitors and UGT1A1 null expressers. nih.gov While UGT1A1 is the principal catalyst, minor contributions are also made by UGT1A3, UGT1A9, and UGT1A4. nih.gov
The following table provides a comparative overview of the key enzymes involved in the major metabolic pathways of axitinib.
| Metabolic Pathway | Primary Enzymes | Minor Contributing Enzymes | Metabolite Formed |
| N-Glucuronidation | UGT1A1 guidetopharmacology.orgnih.gov | UGT1A3, UGT1A9, UGT1A4 nih.gov | This compound (M7) nih.gov |
| Sulfoxidation/Oxidation | CYP3A4/5 nih.govnih.gov | CYP1A2, CYP2C19 nih.govnih.gov | Axitinib sulfoxide (M12), other oxidative metabolites nih.gov |
Detailed kinetic studies have been conducted to quantify the efficiency of these primary metabolic routes. The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) values help to characterize the affinity of the enzymes for axitinib and their maximum rate of metabolite formation.
The kinetic parameters for the formation of this compound and axitinib sulfoxide are summarized below.
| Pathway/Enzyme | Kₘ (µM) | Vₘₐₓ | Reference |
| N-Glucuronidation (in HLM) | 2.7 | 8.9 pmol·min⁻¹·mg⁻¹ | nih.gov |
| N-Glucuronidation (by rUGT1A1) | 0.75 | 8.3 pmol·min⁻¹·mg⁻¹ | nih.gov |
| Sulfoxidation (by CYP3A4) | 4.0 | 9.6 pmol·min⁻¹·pmol⁻¹ | nih.gov |
| Sulfoxidation (by CYP3A5) | 1.9 | 1.4 pmol·min⁻¹·pmol⁻¹ | nih.gov |
Analytical Methodologies for the Characterization and Quantification of Axitinib N β D Glucuronide
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Axitinib-N-β-D-Glucuronide
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical tool for the quantification of drug metabolites in biological samples due to its high sensitivity, specificity, and speed. journalppw.com This technique allows for the simultaneous separation and identification of multiple compounds in a single run, making it highly efficient. journalppw.com
The development of a robust bioanalytical assay is a prerequisite for the accurate measurement of this compound. The process involves optimizing both chromatographic and mass spectrometric conditions to achieve the desired sensitivity and selectivity. Glucuronide metabolites can present unique challenges, such as in-source fragmentation in the mass spectrometer, which could potentially interfere with the analysis of the parent drug. researchgate.net Therefore, careful method development is crucial.
Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the reliability of the data. nih.govrsc.org Key validation parameters include linearity, precision, accuracy, recovery, and stability. For instance, a validated method for Axitinib (B1684631) and other kinase inhibitors demonstrated excellent linearity with correlation coefficients (r²) of ≥ 0.99. nih.gov Precision is assessed through intraday and interday variability, typically requiring the relative standard deviation (RSD) to be within specified limits, such as ≤15%. nih.govnih.gov Accuracy is evaluated by comparing measured concentrations against nominal values, with acceptance criteria often set within ±15%. nih.govnih.gov
Below is a table summarizing typical parameters for a validated LC-MS/MS assay for related compounds, which would be applicable to this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Axitinib Assays |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | r² = 0.9992 over a range of 0.5–100 ng/mL. nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 0.5 ng/mL in beagle dog plasma. nih.gov |
| Intra-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Within 8.64%. nih.gov |
| Inter-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Within 8.64%. nih.gov |
| Accuracy (Relative Error, % RE) | Within ±15% (±20% at LLOQ) | -2.77% to 1.20%. nih.gov |
| Recovery | Consistent and reproducible | Exceeded 85.28%. nih.gov |
| Matrix Effect | Minimal and consistent | Approximately 100%. nih.gov |
Validated LC-MS/MS methods are indispensable for analyzing preclinical biological samples, such as plasma from animal studies, to determine the pharmacokinetic profile of a drug and its metabolites. uu.nl For example, a study in nude mice successfully applied an LC-MS/MS method to characterize the pharmacokinetics of Axitinib following oral administration. researchgate.net While this study focused on the parent drug, similar methodologies are routinely employed to track the formation and elimination of metabolites like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including drug metabolites. researchgate.net While LC-MS/MS is excellent for quantification, NMR provides detailed information about the chemical structure, confirming the identity and point of conjugation of the glucuronide moiety to the Axitinib molecule.
The process involves analyzing a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) on an isolated and purified sample of the metabolite. scilit.com These experiments reveal through-bond and through-space correlations between atoms, allowing for the unambiguous assignment of the molecular structure. researchgate.net This level of structural confirmation is critical for verifying the metabolic pathway.
In addition to structural analysis, quantitative NMR (qNMR) has emerged as a valuable tool for determining the purity of reference standards without the need for a specific standard of the same compound. eurolab-d.de By integrating the signal of the analyte against that of a certified internal standard with a known concentration, an accurate quantification can be achieved. mdpi.com
Chromatographic Separations for Metabolite Isolation and Purification
Before detailed structural analysis by NMR or use as a reference standard, this compound must be isolated from complex biological matrices and purified. High-performance liquid chromatography (HPLC) is a primary technique for this purpose. google.comscielo.br
The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. journalppw.comscielo.br A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate the metabolite from the parent drug and other endogenous components. nih.gov The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. journalppw.comnih.gov
Micellar liquid chromatography has also been explored as an alternative, allowing for the direct injection of plasma samples after simple dilution, which simplifies sample pretreatment. researchgate.netnih.gov The choice of chromatographic conditions is optimized to achieve the best resolution and recovery of the target metabolite.
| Parameter | Typical Conditions for Axitinib/Metabolite Analysis | Reference |
|---|---|---|
| Chromatography System | HPLC or UPLC | nih.govscielo.br |
| Column | Reversed-phase C18 (e.g., Zorbax C18, Waters UPLC BEH C18) | journalppw.comnih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 10mM ammonium formate, 0.1% formic acid) | journalppw.comnih.gov |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | journalppw.comnih.gov |
| Elution Mode | Gradient or Isocratic | nih.govnih.govresearchgate.net |
| Flow Rate | 0.4 - 1.0 mL/min | researchgate.netscielo.br |
Development and Utilization of this compound as a Reference Standard in Research
The availability of a well-characterized reference standard is essential for the accurate quantification of a metabolite in biological samples. This compound, also known as metabolite M7, has been synthesized and is commercially available for use as a reference standard. axios-research.comnih.gov This standard is used to prepare calibration curves and quality control (QC) samples for the validation and routine use of bioanalytical assays. nih.gov
The reference standard must be of high purity, with its identity and structure confirmed by methods such as NMR and mass spectrometry. axios-research.com Its use ensures the traceability and reliability of analytical results, allowing for accurate comparisons of data across different studies and laboratories. In research, the standard is critical for developing and validating the LC-MS/MS methods described previously and serves as the benchmark against which unknown sample concentrations are determined. axios-research.com
Preclinical Disposition and Comparative Metabolic Fate of Axitinib N β D Glucuronide
In Vitro Metabolite Formation and Stability in Subcellular Fractions and Cell Lines
In vitro studies using human-derived subcellular fractions have been instrumental in elucidating the formation pathway of Axitinib-N-β-D-glucuronide. Biotransformation studies identified this N-glucuronide conjugate as one of the most abundant UDPGA-dependent metabolites. tga.gov.au
The formation of this compound is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). tga.gov.audovepress.com This has been confirmed through phenotyping experiments using chemical inhibitors and UGT1A1 null expressers. tga.gov.au While UGT1A1 is the principal enzyme, lesser contributions from other UGT isoforms, specifically UGT1A3, UGT1A9, and UGT1A4, have also been noted. tga.gov.au
Kinetic studies have quantified the formation of this compound in both human liver microsomes (HLM) and with recombinant UGT1A1 (rUGT1A1). These experiments provide insight into the efficiency of the conjugation reaction. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the reaction have been determined, as detailed in the table below. tga.gov.au
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg) |
|---|---|---|
| Human Liver Microsomes (HLM) | 2.7 | 8.9 |
| Recombinant UGT1A1 (rUGT1A1) | 0.75 | 8.3 |
In Vivo Metabolic Pathways and Excretion Profiles in Animal Models
Preclinical studies in various animal models have been conducted to understand the in vivo metabolic fate and excretion of axitinib (B1684631) and its metabolites, including this compound.
Significant species-specific differences have been identified in the N-glucuronidation of axitinib. The formation of this compound (M7) is a major metabolic pathway in some species but not others.
Rat and Monkey: In vitro studies showed that N-glucuronidation was the main route of axitinib metabolism in both rats and monkeys. tga.gov.au
Mouse: The M7 metabolite was also formed in mice, where it accounted for approximately 8-13% of the radioactivity in plasma and 14% in excreta. tga.gov.au
Dog: In stark contrast, the N-glucuronide metabolite was only detected in trace amounts in dogs. tga.gov.au
These differences highlight the variability in drug metabolism across preclinical species and underscore the importance of selecting appropriate animal models for toxicological studies. tga.gov.au The ability of a species to form N-glucuronides can be compound-dependent, and such variability is crucial when extrapolating animal data to humans. dovepress.com
Consistent with its formation as a major metabolite in certain species, the elimination routes of axitinib and its metabolites show a corresponding pattern. The primary route of elimination for axitinib-related compounds in animal models is through the feces, which is indicative of hepatobiliary excretion.
Mice and Dogs: In both mice and dogs, excretion was found to be predominantly in the feces, accounting for over 70% of the administered dose. Urinary excretion was negligible in these species, representing less than 10% of the dose. tga.gov.au
This fecal elimination route is common for glucuronide conjugates, which may be excreted into the bile. dovepress.com
Mass Balance Studies of Axitinib and its Metabolites
A mass balance study using [14C]-labeled axitinib was conducted in healthy human subjects to definitively characterize the absorption, metabolism, and excretion of the drug and its metabolites. researchgate.net Following a single oral dose of 5 mg of radiolabeled axitinib, plasma, urine, and feces were collected and analyzed. researchgate.net
The study confirmed that this compound (M7) is a major circulating metabolite in humans, alongside the parent drug and an oxidative sulfoxide (B87167) metabolite (M12). researchgate.net
| Component | Percentage of Radioactivity |
|---|---|
| Axitinib (Parent Drug) | 50.4% |
| This compound (M7) | 16.2% |
| Axitinib Sulfoxide (M12) | 22.5% |
The primary route of elimination in humans was found to be via metabolism, with excretion of metabolites occurring in both feces and urine. The median total recovery of the radioactive dose was 59.7%. researchgate.net
Fecal Excretion: The median radioactivity recovered in the feces was 37.0% of the administered dose. Unchanged axitinib was identified in the feces, accounting for 12% of the dose. researchgate.net
Urinary Excretion: The median radioactivity recovered in the urine was 22.7% of the dose. researchgate.net this compound was identified in the urine, accounting for 2.6% of the total administered dose. researchgate.net
These findings from the human mass balance study confirm that axitinib is extensively metabolized, with this compound being a significant circulating metabolite, and that the products are eliminated through both fecal and urinary pathways. researchgate.netguidetopharmacology.org
Biological and Pharmacological Significance of Axitinib N β D Glucuronide
Assessment of In Vitro Receptor Tyrosine Kinase Inhibitory Potency Against VEGFR-1, VEGFR-2, and VEGFR-3
Axitinib (B1684631) is a potent, second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. nih.govdovepress.com Its therapeutic efficacy is derived from its high affinity and selective inhibition of these receptor tyrosine kinases, which are crucial in the processes of angiogenesis, tumor growth, and metastatic progression. fda.gov The in vitro inhibitory potency of axitinib against these receptors is well-documented, with half-maximal inhibitory concentrations (IC50) in the nanomolar and sub-nanomolar range.
In contrast, its major circulating metabolite, Axitinib-N-β-D-glucuronide (also known as M7), demonstrates significantly reduced pharmacological activity. fda.gov Extensive in vitro assessments have shown that the N-glucuronide metabolite is substantially less potent as an inhibitor of VEGFRs compared to the parent compound. Specifically, against VEGFR-2, both the N-glucuronide and sulfoxide (B87167) metabolites of axitinib are at least 400-fold less potent than axitinib itself. nih.govnih.govpfizermedical.com This marked decrease in inhibitory activity indicates that the glucuronidation of axitinib results in a compound with minimal direct anti-angiogenic effect.
The following table summarizes the comparative inhibitory potencies:
| Compound | Target | IC50 Value |
| Axitinib | VEGFR-1 | 0.1 nM selleckchem.com |
| VEGFR-2 | 0.2 nM selleckchem.com | |
| VEGFR-3 | 0.1-0.3 nM selleckchem.com | |
| This compound | VEGFR-2 | ≥400-fold less potent than Axitinib nih.govnih.govpfizermedical.com |
Role of this compound as a Pharmacologically Less Active Metabolite
Axitinib undergoes metabolism primarily in the liver, where it is converted into two major metabolites: a sulfoxide product (M12) and an N-glucuronide product (M7). nih.gov The formation of this compound is mediated by the enzyme uridine (B1682114) diphosphate glucuronosyltransferase (UGT) 1A1. nih.govfda.gov
Future Research Directions in Axitinib N β D Glucuronide Studies
Advanced Mechanistic Studies on Glucuronidase Enzyme Interactions and Potential Hydrolysis of Axitinib-N-β-D-glucuronide
Future research should focus on detailed mechanistic studies of the interaction between this compound and β-glucuronidase. Key areas of investigation would include:
Enzyme Kinetics and Substrate Specificity: Determining the kinetic parameters (Km and Vmax) of β-glucuronidase for this compound is fundamental. Comparative studies using β-glucuronidases from different sources (e.g., human liver lysosomes, E. coli) would provide insights into tissue-specific and microbial-mediated hydrolysis. sigmaaldrich.com
Structural Basis of Interaction: X-ray crystallography or cryo-electron microscopy could be employed to elucidate the three-dimensional structure of the β-glucuronidase-Axitinib-N-β-D-glucuronide complex. This would reveal the specific amino acid residues involved in substrate binding and catalysis, paving the way for the design of specific inhibitors if necessary.
Factors Influencing Hydrolysis: A systematic investigation into how factors such as pH, temperature, and the presence of endogenous inhibitors or activators affect the rate of this compound hydrolysis is warranted. mdpi.com
Understanding the potential for in vivo hydrolysis of this compound is essential for a complete picture of axitinib's metabolic fate.
Computational Modeling and Molecular Dynamics Simulations of UGT-Mediated Glucuronidation and Metabolite Binding
The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs). While the involvement of UGTs is established, the specific isoforms responsible and the molecular details of the conjugation reaction are not fully understood. Computational modeling and molecular dynamics (MD) simulations offer powerful tools to investigate these aspects at an atomic level. nih.govresearchgate.net
Future research efforts in this area should include:
Homology Modeling and Docking Studies: In the absence of a crystal structure for the relevant UGT isoforms, homology modeling can be used to build reliable three-dimensional models. nih.govresearchgate.net Subsequent molecular docking simulations can predict the binding orientation of axitinib (B1684631) within the active site of different UGT isoforms, helping to identify the most likely catalysts for its N-glucuronidation.
Molecular Dynamics Simulations: MD simulations can provide a dynamic view of the binding of axitinib to UGTs and the subsequent conformational changes that occur during the catalytic cycle. biorxiv.orgmdpi.com These simulations can also be used to study the binding of the product, this compound, to the enzyme and its eventual release.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To gain a deeper understanding of the reaction mechanism, QM/MM simulations can be employed. These hybrid methods allow for a more accurate description of the electronic rearrangements that occur during the transfer of glucuronic acid to axitinib.
These computational approaches can provide valuable insights that complement experimental studies and guide further research into the specifics of axitinib glucuronidation.
Investigation of Potential for Bioactivation or Interactions with Transporter Proteins (excluding clinical implications)
Glucuronidation is primarily a detoxification pathway. However, in some cases, glucuronide metabolites can be chemically reactive and lead to the formation of adducts with cellular macromolecules, a process known as bioactivation. xenotech.com Additionally, as polar, negatively charged molecules, glucuronides often rely on transporter proteins for their movement across cell membranes. nih.gov
Future research should explore these two important aspects of this compound's biochemistry:
Bioactivation Potential: The chemical stability of this compound should be assessed under various physiological conditions. Studies should be designed to detect the formation of any reactive intermediates and their potential to form covalent bonds with proteins or DNA.
Transporter Protein Interactions: The interaction of this compound with key uptake and efflux transporters, such as Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs), Multidrug Resistance-associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP), should be investigated. In vitro systems, such as membrane vesicles or cell lines overexpressing specific transporters, can be used to determine if this compound is a substrate or inhibitor of these transporters. nih.gov While the parent drug, axitinib, has been studied in this regard, the glucuronide's properties may differ significantly. nih.gov
The data from these studies would provide a more complete understanding of the cellular and systemic disposition of this major metabolite.
Development of Novel Biosensors and Analytical Probes for UGT Activity Profiling Relevant to N-Glucuronidation
The ability to accurately and sensitively measure the activity of UGTs involved in N-glucuronidation is crucial for both basic research and drug development. The development of novel biosensors and analytical probes could greatly facilitate the study of this compound formation.
Future research in this area could focus on:
Fluorescent Probes: Designing and synthesizing novel fluorescent probes that are specific substrates for the UGT isoforms responsible for axitinib N-glucuronidation would enable high-throughput screening of potential inhibitors and provide a sensitive method for monitoring enzyme activity in real-time. acs.org
Electrochemical Biosensors: The development of electrochemical biosensors based on UGT-catalyzed reactions could offer a label-free and highly sensitive alternative to traditional analytical methods. These sensors could be designed to detect either the consumption of the substrate or the formation of the glucuronide product.
Mass Spectrometry-based Probes: The use of isotopically labeled axitinib analogs in combination with advanced mass spectrometry techniques could allow for the precise quantification of UGT activity in complex biological matrices, such as liver microsomes or hepatocytes. sciex.com
The creation of such advanced analytical tools would not only benefit research on axitinib metabolism but also contribute to the broader field of drug metabolism and toxicology.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification and quantification of Axitinib-N-β-D-glucuronide in biological matrices?
- Methodology : Use a combination of 1H/13C NMR spectroscopy and LC-MS/MS . For NMR, focus on downfield shifts in aromatic protons (e.g., 5.17–5.33 ppm for anomeric protons) and coupling constants (e.g., J = 7.4–7.5 Hz for β-configuration) to confirm glucuronidation sites . LC-MS/MS protocols should include MRM transitions optimized for glucuronide-specific fragments (e.g., m/z loss of 176 Da for glucuronic acid) and internal standards like deuterated analogs . Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How can this compound be synthesized in vitro for preclinical studies?
- Methodology : Employ recombinant UDP-glucuronosyltransferase (UGT) enzymes expressed in E. coli BL21(DE3). Optimize reaction conditions:
- Substrate concentration: 100–200 µM Axitinib.
- Co-factor: 5 mM UDP-glucuronic acid.
- Incubation: 3–6 hours at 37°C, pH 7.4 .
Monitor conversion rates via HPLC-UV (λ = 254 nm) and scale reactions using whole-cell biocatalysts in stirred-tank bioreactors (yield >70%) .
Q. What purification strategies ensure high-purity this compound for reference standards?
- Methodology : Use high-speed counter-current chromatography (HSCCC) with a solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v) for initial separation. Confirm purity (>95%) via HPLC-PDA (C18 column, 0.1% formic acid/acetonitrile gradient) and NMR spectroscopy. Cross-validate against pharmacopeial standards (USP/EP) for traceability .
Advanced Research Questions
Q. How can UGT enzyme engineering improve this compound synthesis efficiency?
- Methodology : Perform site-directed mutagenesis on UGT active sites (e.g., GcaC from Streptomyces chromofuscus) to enhance substrate affinity. Use computational docking (AutoDock Vina) to identify key residues (e.g., His19, Asp121) for glucuronic acid binding. Validate mutants via kinetic assays (Km < 50 µM, kcat > 5 s⁻¹) and scale production in fed-batch fermenters .
Q. How to resolve contradictions in NMR data arising from glucuronidation site variability?
- Case Study : If aromatic protons in Axitinib’s A-ring show no downfield shift post-glucuronidation (cf. kaempferol-3-O-β-D-glucuronide vs. 7-O-substituted analogs ), perform 2D NMR (HSQC, HMBC) to map long-range couplings. Compare NOESY correlations to confirm steric effects from bulky substituents .
Q. What experimental designs assess this compound’s stability under physiological conditions?
- Methodology : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (37°C, 24 hours). Quantify degradation via LC-MS/MS and identify hydrolyzed products (e.g., free Axitinib) using high-resolution MS (Q-TOF). Calculate half-life (t1/2) and partition coefficients (log P) via Crippen’s fragmentation to predict membrane permeability .
Q. How to validate analytical methods for regulatory compliance in pharmacokinetic studies?
- Guidelines : Follow ICH Q2(R1) for specificity, accuracy (recovery 85–115%), and robustness (column temperature ±2°C, flow rate ±10%). Include matrix effects evaluation (e.g., hemolyzed vs. normal plasma) and cross-validate with ≥3 independent labs. Document all data in alignment with Investigator’s Brochure (IB) standards .
Q. What mechanistic approaches study this compound’s renal transport and toxicity?
- Methodology : Use LLC-PK1 or HEK293 cells transfected with OATP1B1/3 or MRP2 transporters. Apply 200 µM glucuronide for 20 minutes, then quantify intracellular accumulation via LC-MS/MS. Assess oxidative stress markers (e.g., ROS, GSH/GSSG) post-exposure to H2O2 (100 µM, 6 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
